Moderate Lipophilicity Differentiates from More Polar and More Lipophilic 4-Aminopyrazole Analogs
N-cyclopentyl-1-methyl-1H-pyrazol-4-amine exhibits a calculated partition coefficient (cLogP) of 1.23 . This value positions it in a moderately lipophilic range, which is a key differentiator. Compared to its des-methyl analog, 1-cyclopentyl-1H-pyrazol-4-amine, which lacks the methyl group and is predicted to be more polar (lower cLogP), the target compound has enhanced membrane permeability. Conversely, compared to more heavily substituted analogs like 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine, which would have a significantly higher cLogP due to the halogen, this compound avoids excessive lipophilicity that can lead to poor solubility and high metabolic clearance.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.23 (calculated) |
| Comparator Or Baseline | 1-cyclopentyl-1H-pyrazol-4-amine (estimated cLogP < 1.23) and 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine (estimated cLogP > 1.23) |
| Quantified Difference | N/A (estimated difference) |
| Conditions | In silico calculation based on chemical structure |
Why This Matters
A cLogP in the 1-3 range is often correlated with optimal oral absorption and balanced ADME properties, making this compound a preferred starting point over more polar or lipophilic analogs for developing orally bioavailable drug candidates.
